molecular formula C16H20Si B8751903 Benzhydryl(trimethyl)silane CAS No. 6328-61-6

Benzhydryl(trimethyl)silane

Cat. No. B8751903
CAS RN: 6328-61-6
M. Wt: 240.41 g/mol
InChI Key: NZASVZMQNPQTOJ-UHFFFAOYSA-N
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Patent
US05990033

Procedure details

To a solution of 5.01 g (24.3 mmol) of diphenylmethyl potassium in 25 mL of THF was added about 10 mL (about 8.6 g, 80 mmol) of chlorotrimethylsilane. The dark orange color instantly faded. The solvent was removed under reduced pressure. The residue was extracted with hexane and filtered and the solvent was removed under pressure to give the product as a pale yellowish liquid. The yield was 4.63 g, 79.3 percent. 1H NMR (C6D6) δ 7.08-7.23 (m, 8H), 6.98-7.06 (m, 2H), 3.41 (s, 1H), 0.00 (s, 9H). 13C NMR (C6D6) δ 143.2, 129.1, 128.6, 125.4, 46.5, -1.4.
Quantity
5.01 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([K])[C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl[Si:16]([CH3:19])([CH3:18])[CH3:17]>C1COCC1>[C:1]1([CH:7]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)[Si:16]([CH3:19])([CH3:18])[CH3:17])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
5.01 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)[K]
Name
Quantity
10 mL
Type
reactant
Smiles
Cl[Si](C)(C)C
Name
Quantity
25 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
The residue was extracted with hexane
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed under pressure

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C([Si](C)(C)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.